molecular formula C18H20ClNO3 B15294766 ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate

ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate

Cat. No.: B15294766
M. Wt: 333.8 g/mol
InChI Key: ZXORKHNCIMUVML-UHFFFAOYSA-N
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Description

Ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate can be compared with other benzoxazine derivatives, such as:

  • Ethyl 6-(2-bromophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate
  • Ethyl 6-(2-fluorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate

These compounds share a similar core structure but differ in the substituents on the aromatic ring. The presence of different halogens (chlorine, bromine, fluorine) can influence their chemical reactivity, biological activity, and physical properties, making each compound unique in its own right.

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate

InChI

InChI=1S/C18H20ClNO3/c1-3-22-18(21)15-13(12-6-4-5-7-14(12)19)10-11(2)17-16(15)20-8-9-23-17/h4-7,13,20H,3,8-10H2,1-2H3

InChI Key

ZXORKHNCIMUVML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(CC1C3=CC=CC=C3Cl)C)OCCN2

Origin of Product

United States

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